molecular formula C15H14N2O B13885465 2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine

2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13885465
M. Wt: 238.28 g/mol
InChI Key: KVAURALPPNDCNK-UHFFFAOYSA-N
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Description

2-(2-(Methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing and reducing agents. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

2-(2-(Methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of biological pathways and mechanisms due to its potential bioactivity.

    Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives such as:

Uniqueness

What sets 2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine apart is its unique structure, which allows for specific interactions with biological targets. This uniqueness contributes to its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-[2-(methoxymethyl)phenyl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C15H14N2O/c1-18-10-12-5-2-3-7-13(12)14-9-11-6-4-8-16-15(11)17-14/h2-9H,10H2,1H3,(H,16,17)

InChI Key

KVAURALPPNDCNK-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC=C1C2=CC3=C(N2)N=CC=C3

Origin of Product

United States

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